(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol
Description
Computational Chemistry Analysis
| Parameter | Value | Reference |
|---|---|---|
| Topological Polar Surface Area | 46.26 Ų | |
| Calculated LogP | 1.9735 | |
| Hydrogen Bond Acceptors | 3 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 1 | |
| Molecular Weight | 183.59 g/mol |
The electronic structure analysis indicates significant conjugation throughout the fused ring system, with the chlorine substituent providing electron-withdrawing effects that influence the overall molecular polarity. The hydroxymethyl group contributes to the compound's amphiphilic character, balancing hydrophobic aromatic interactions with hydrophilic hydrogen bonding capabilities.
Structure
2D Structure
Properties
IUPAC Name |
(5-chlorofuro[2,3-b]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAGFFUNFQXWLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=NC=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
The synthesis of this compound involves constructing the fused furo-pyridine ring system followed by the introduction of the chlorinated substituent and the hydroxymethyl (-CH2OH) functional group at the 2-position. The preparation typically employs nucleophilic substitution, cyclization, and reduction steps under controlled conditions.
Synthetic Route Description
A representative preparation method involves the following key steps:
- Starting Material: A suitable chlorinated furo-pyridine precursor or halogenated pyridine derivative.
- Base-Mediated Reaction: Treatment with sodium hydroxide in methanol-water mixture facilitates nucleophilic substitution and ring closure.
- Workup and Isolation: The reaction mixture is concentrated under reduced pressure, followed by aqueous extraction and drying over potassium carbonate.
- Purification: Concentration and crystallization yield the target compound as a white solid with high purity.
Reaction Conditions and Yields
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Dissolve precursor (770 mg, 3.48 mmol) in 10 mL methanol | Starting material preparation | |
| 2 | Add 2N NaOH (3 mL, 6 mmol), stir at room temperature (20°C) for 1.5 hours | 90 | Base-mediated reaction promoting substitution and ring formation |
| 3 | Concentrate reaction mixture under reduced pressure | Removes methanol and concentrates residue | |
| 4 | Add 20 mL water, extract with dichloromethane (4 × 10 mL) | Organic extraction to isolate product | |
| 5 | Dry combined organic layers over K2CO3, filter, concentrate | Purification step | |
| 6 | Obtain this compound as white solid | 90 | Final product isolated with elemental analysis confirming composition (C, H, N) |
Elemental Analysis Calculated for C8H7ClNO2: C 64.42%; H 4.73%; N 9.39%. Found: C 64.60%; H 4.56%; N 9.44%.
Detailed Experimental Notes
- The reaction is typically carried out at ambient temperature (~20°C) to avoid decomposition or side reactions.
- Sodium hydroxide acts as a strong base to facilitate the substitution of halogen and promote cyclization.
- Methanol serves as a solvent to dissolve both organic and inorganic species, aiding in reaction kinetics.
- Extraction with dichloromethane ensures efficient separation of the organic product from aqueous impurities.
- Drying over potassium carbonate helps remove residual water, critical for obtaining a pure crystalline product.
- The reaction time of 1.5 hours is optimized to maximize yield without overexposure to basic conditions.
Analytical and Purity Data
| Parameter | Value |
|---|---|
| Molecular Formula | C8H7ClNO2 |
| Molecular Weight | 183.60 g/mol |
| Physical Appearance | White solid |
| Solubility | Very soluble in methanol and dichloromethane |
| Elemental Analysis (Found) | C 64.60%, H 4.56%, N 9.44% |
| Yield | 90% |
Related Synthetic Strategies
While direct literature on this compound is limited, analogous compounds such as furo[2,3-c]pyridin-5-yl methanol have been synthesized using similar base-mediated methods with high yields and purity. These methods involve:
- Diazotization and cyclization steps for ring formation.
- Post-cyclization functional group modifications.
- Use of mild acidic or basic conditions to control substitution patterns.
Optimization of these steps can be adapted for the chlorinated derivative, ensuring regioselectivity and functional group compatibility.
Summary and Research Insights
- The preparation of this compound is efficiently achieved by base-mediated substitution and cyclization in methanol-water solvent systems.
- Reaction parameters such as temperature (20°C), base concentration (2N NaOH), and reaction time (1.5 h) are critical for high yield (~90%) and product purity.
- The purification protocol involving aqueous workup and drying over potassium carbonate is essential to isolate the compound as a white solid suitable for further applications.
- Elemental analysis confirms the molecular composition with minimal deviation, indicating the robustness of the synthetic method.
This detailed preparation method provides a reliable foundation for researchers aiming to synthesize this compound for pharmaceutical or chemical research purposes. For experimental details and further optimization, original peer-reviewed publications and verified chemical databases should be consulted.
Chemical Reactions Analysis
Types of Reactions: (5-Chlorofuro[2,3-b]pyridin-2-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield the corresponding amine derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis
(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various reactions such as:
- Suzuki Coupling
- Stille Reaction
- Sonogashira Reaction
- Heck Reaction
- Buchwald-Hartwig Reaction
These reactions are crucial for creating new compounds with potential applications in pharmaceuticals and materials science .
Biological Research Applications
Potential Biological Activity
Research indicates that this compound may interact with various biomolecules, suggesting its potential for biological activity. Studies have focused on its effects on:
- Enzyme modulation
- Receptor interactions
The compound's ability to bind to specific molecular targets can influence various biochemical pathways, making it a candidate for further investigation in drug development and therapeutic applications .
Medicinal Chemistry
Therapeutic Potential
There is ongoing research into the therapeutic applications of this compound. It has been studied for its potential use in treating conditions such as:
Mechanism of Action
(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol is structurally similar to other halogenated heterocyclic compounds, such as (5-Methylfuro[2,3-b]pyridin-2-yl)methanol and (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol. its unique chloro-substituted furan ring and methanol group contribute to its distinct chemical properties and potential applications. These differences highlight its uniqueness and potential advantages over similar compounds.
Comparison with Similar Compounds
Structural Analogues in the Pyridine and Furopyridine Families
The compound is compared to derivatives with variations in substituents, ring systems, and halogen atoms. Key examples include:
Key Observations
Ring System Impact: The fused furopyridine backbone in the target compound enhances aromaticity and electronic delocalization compared to simple pyridine derivatives (e.g., (5-Chloro-2-methoxypyridin-3-yl)methanol). This may influence reactivity in cross-coupling reactions or biological activity.
Substituent Effects: Chlorine at position 5 in the target compound provides moderate electronegativity, whereas methoxy groups (e.g., in CAS 351410-46-3) introduce steric bulk and hydrogen-bonding capabilities.
Safety and Handling :
- Chlorinated pyridines and furopyridines generally share similar hazards (skin/eye irritation), but brominated derivatives may pose additional environmental risks due to heavier halogen content.
Research Implications
Biological Activity
Overview
(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
- Molecular Formula : C8H6ClNO2
- Molecular Weight : 185.59 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its ability to interact with various molecular targets. It is believed to modulate enzyme activity and receptor binding through the following mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : It may bind to receptors involved in signaling pathways, influencing cellular responses.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
-
Antimicrobial Activity
- Research indicates that this compound exhibits antimicrobial properties against various bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.
- A study reported minimum inhibitory concentrations (MIC) of 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis .
- Antiproliferative Effects
-
Neuroprotective Potential
- Preliminary studies suggest that this compound may possess neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases. Its mechanism may involve the modulation of neurotransmitter systems.
Study 1: Antimicrobial Efficacy
A study conducted on methanolic extracts containing this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The extracts were analyzed using gas chromatography-mass spectrometry (GC-MS), confirming the presence of this compound as a key active ingredient .
Study 2: Cancer Cell Line Inhibition
In another investigation focusing on antiproliferative effects, researchers treated HeLa and A549 cell lines with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Antimicrobial Activity | Antiproliferative Activity | Notes |
|---|---|---|---|
| (5-Bromofuro[2,3-b]pyridin-2-yl)methanol | Moderate | Low | Similar structure |
| (5-Methylfuro[2,3-b]pyridin-2-yl)methanol | Low | Moderate | Different substituent |
| (5-Fluorofuro[2,3-b]pyridin-2-yl)methanol | High | High | Enhanced activity due to fluorine |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (5-Chlorofuro[2,3-b]pyridin-2-yl)methanol, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves cyclization of substituted pyridine precursors followed by chlorination and methanol functionalization. For example, analogous furopyridine derivatives are synthesized via [3+2] cycloaddition or Friedel-Crafts alkylation, with intermediates characterized by /-NMR and mass spectrometry . Chlorination may employ POCl or SOCl, while methanol introduction can involve reduction of esters or aldehydes using NaBH or LiAlH .
Q. How can structural elucidation of this compound be performed using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for refining small-molecule structures, leveraging high-resolution data to resolve chlorine and oxygen positions . For non-crystalline samples, 2D NMR (e.g., HSQC, HMBC) can confirm connectivity between the chlorofuropyridine core and methanol group .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer : The compound should be stored in inert, airtight containers under nitrogen at –20°C to prevent oxidation of the methanol group. Degradation products (e.g., aldehydes) can form under humidity; thus, desiccants like silica gel are recommended. Handling requires PPE (gloves, goggles) and a fume hood to avoid inhalation .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized using biocatalytic methods?
- Methodological Answer : Asymmetric reduction of ketone precursors (e.g., 5-chlorofuro[2,3-b]pyridin-2-carbaldehyde) using engineered dehydrogenases (e.g., Leuconostoc pseudomesenteroides N13) achieves high enantiomeric excess (ee >95%). Response surface methodology (RSM) with inscribed designs optimizes parameters like pH, temperature, and cofactor concentration . Gram-scale production requires immobilized enzymes and in situ cofactor regeneration .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer : Discrepancies in -NMR chemical shifts (e.g., methanol proton vs. predicted DFT values) may arise from solvent effects or conformational flexibility. Hybrid QM/MM simulations (e.g., Gaussian + molecular mechanics) improve accuracy by modeling solvation. Experimental validation via variable-temperature NMR can identify dynamic equilibria .
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chlorine and oxygen atoms activate the pyridine ring for Suzuki-Miyaura coupling. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal lowered LUMO energy at C-3/C-5 positions, favoring palladium-catalyzed arylations. Methanol acts as a directing group, enhancing regioselectivity .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
- Methodological Answer : Derivatives are screened for antimicrobial activity via microbroth dilution (MIC assays) and cytotoxicity via MTT assays. Fluorinated analogs (e.g., 6-fluoro derivatives) show enhanced membrane permeability, quantified via logP measurements . Metabolite stability is assessed using liver microsomes and LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
